molecular formula C10H13NO3 B2608201 Methyl 4-amino-3-methoxy-2-methylbenzoate CAS No. 1427372-12-0

Methyl 4-amino-3-methoxy-2-methylbenzoate

Cat. No. B2608201
M. Wt: 195.218
InChI Key: XIYZFLGAPCPGGM-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-methoxy-2-methylbenzoate” is a chemical compound with the CAS Number: 1427372-12-0 . It has a molecular weight of 195.22 . The IUPAC name for this compound is also "methyl 4-amino-3-methoxy-2-methylbenzoate" .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-methoxy-2-methylbenzoate” is 1S/C10H13NO3/c1-6-7 (10 (12)14-3)4-5-8 (11)9 (6)13-2/h4-5H,11H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Enzymatic Demethylation and Hydroxylation

Research on Pseudomonas putida has shown significant enzymatic activity towards substrates like 4-methoxybenzoate and N-methyl-4-aminobenzoate. The enzyme system requires NADH and oxygen as cofactors, demonstrating specificity for para-substituted benzoic acid derivatives, indicating potential applications in environmental bioremediation or synthetic biology for the degradation of aromatic pollutants (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Photodynamic Therapy for Cancer

A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base highlighted its potent singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. This research underscores the role of methyl 4-amino-3-methoxy-2-methylbenzoate derivatives in developing new photosensitizers for medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis Intermediates

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlights the compound's role in pharmaceutical manufacturing. This process involves methylation, bromination, ethylation, and oxidation steps, showcasing the compound's versatility as a building block in organic synthesis (Wang Yu, 2008).

Antimicrobial Agents

Research into Schiff base derivatives, including those related to methyl 4-amino-3-methoxy-2-methylbenzoate, has found some compounds to possess good to moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents or coatings, especially for materials science and medical devices (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Materials Science

In materials science, the doping of polyaniline with benzoic acid and substituted benzoic acids, like methyl 4-hydroxybenzoate, demonstrates the potential for creating conductive polymers with varied electrical properties. This research could lead to applications in electronics, including sensors or wearable devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 4-amino-3-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYZFLGAPCPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-methoxy-2-methylbenzoate

CAS RN

1427372-12-0
Record name methyl 4-amino-3-methoxy-2-methylbenzoate
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